molecular formula C6H5ClN2S B1427317 2-Pyridinecarbothioamide, 5-chloro- CAS No. 499796-72-4

2-Pyridinecarbothioamide, 5-chloro-

Cat. No. B1427317
M. Wt: 172.64 g/mol
InChI Key: FCXQEGCLAGPNPO-UHFFFAOYSA-N
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Description

“2-Pyridinecarbothioamide, 5-chloro-”, also known as “5-Chloropyridine-2-carbothioamide”, is a chemical compound with the CAS Number: 499796-72-4 . It has a molecular weight of 172.64 and is used in scientific research due to its unique properties.


Synthesis Analysis

The synthesis of similar compounds has been described in the literature . In brief, a mixture of N-substituted aniline (25 mmol), sulfur (75 mmol) and sodium sulfide (0.5 mol%) was refluxed in 2-picoline (15 mL) for 48 hours at 135 °C . The reaction mixture was then cooled to room temperature and the solvent was evaporated under high vacuum .


Molecular Structure Analysis

The molecular structure of “2-Pyridinecarbothioamide, 5-chloro-” is represented by the linear formula C6H5ClN2S . The InChI Code is 1S/C6H5ClN2S/c7-4-1-2-5 (6 (8)10)9-3-4/h1-3H, (H2,8,10) .


Physical And Chemical Properties Analysis

“2-Pyridinecarbothioamide, 5-chloro-” is a solid at room temperature . It should be stored in a dry environment .

Scientific Research Applications

Application 1: Fungicidal Activity

  • Scientific Field: Medicinal Chemistry
  • Summary of the Application: Pyrimidinamine derivatives containing pyridin-2-yloxy moiety, including compounds with a 5-chloro group, have been studied for their fungicidal activity . These compounds are considered promising agricultural compounds due to their outstanding activity and their mode of action, which is different from other fungicides .
  • Methods of Application or Experimental Procedures: A series of pyrimidinamine derivatives were designed and synthesized using pyrimidifen as a template according to the bioisosterism . The new compounds were then tested for their fungicidal activity .
  • Results or Outcomes: The new compounds showed excellent fungicidal activity. Among these compounds, one particular compound had the best control effect on corn rust with EC50 values of 0.60 mg/L, versus commercial fungicide tebuconazole (1.65 mg/L) .

Application 2: Insecticidal Activity

  • Scientific Field: Insecticidal Chemistry
  • Summary of the Application: N-substituted 5-chloro-6-phenylpyridazin-3(2H)-one derivatives, a class of compounds related to 2-Pyridinecarbothioamide, 5-chloro-, have been synthesized and tested for in vitro insecticidal activity against Plutella xylostella .
  • Methods of Application or Experimental Procedures: A series of N-substituted 5-chloro-6-phenylpyridazin-3(2H)-one derivatives were synthesized based on previous work . All compounds were characterized by spectral data and tested for in vitro insecticidal activity against Plutella xylostella .
  • Results or Outcomes: The results showed that the synthesized pyridazin-3(2H)-one compounds possessed good insecticidal activities .

Application 3: [5+2] Cycloadditions in Natural Product Synthesis

  • Scientific Field: Organic Chemistry
  • Summary of the Application: The [5+2] cycloaddition is a powerful reaction to access seven-membered ring systems existing in complex natural products and pharmaceuticals . Pyridine derivatives, including “2-Pyridinecarbothioamide, 5-chloro-”, can potentially be used in these reactions .
  • Methods of Application or Experimental Procedures: The [5+2] cycloadditions are typically carried out under thermal or photochemical conditions, or in the presence of a transition metal catalyst .
  • Results or Outcomes: The [5+2] cycloadditions have been successfully applied in the synthesis of complex natural products .

Application 4: Preparation of 2-Chloro-5-Methylpyridine

  • Scientific Field: Industrial Chemistry
  • Summary of the Application: A novel process is provided for the preparation of 2-chloro-5-methylpyridine from 3-methylpyridine-1-oxide and phosgene . This compound is known as an intermediate for pharmaceuticals and insecticides .
  • Methods of Application or Experimental Procedures: In a first step, the 3-methylpyridine-1-oxide is reacted with trimethylamine and then with phosgene, at temperatures between -30°C and +50°C . The novel intermediate trimethyl (5-methylpyridin-2-yl)ammonium chloride which is formed in this process is isolated as a crude intermediate or, if desired, further purified . In a second step, this intermediate is reacted with phosgene at temperatures between 50°C and 150°C .
  • Results or Outcomes: The process results in the production of 2-chloro-5-methylpyridine .

Application 5: Synthesis of [(4-Chloro-5H-1,2,3-dithiazol-5-ylidene)amino]azines

  • Scientific Field: Organic Chemistry
  • Summary of the Application: The reactions of 2-, 3- and 4-aminopyridines with 4,5-dichloro-1,2,3-dithiazol-ium chloride (Appel salt) were optimized to give N-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)pyridin-X-amines . These compounds have been used in the synthesis of a variety of heterocycles .
  • Methods of Application or Experimental Procedures: The reactions were optimized with respect to base, temperature and reaction time . A total of thirteen [(dithiazol-ylidene)amino]azines were prepared and fully characterized .
  • Results or Outcomes: The synthesized compounds were found to be useful precursors to other heterocycles .

Application 6: Antiproliferative Activity

  • Scientific Field: Medicinal Chemistry
  • Summary of the Application: New 5-Chloro-indole-2-carboxylate and Pyrrolo [3,4-b]indol-3-one Derivatives have been synthesized and tested for their antiproliferative activity . These compounds are potent inhibitors of EGFR T790M/BRAF V600E pathways .
  • Methods of Application or Experimental Procedures: The compounds were synthesized and then tested for their antiproliferative activity .
  • Results or Outcomes: The synthesized compounds showed potent antiproliferative activity .

Safety And Hazards

The compound is associated with several hazard statements including H302-H312-H315-H319-H332-H335 . Precautionary measures include P261-P264-P270-P271-P280-P301+P312-P302+P352-P304+P340-P305+P351+P338-P330-P332+P313-P337+P313-P362-P403+P233-P405-P501 .

properties

IUPAC Name

5-chloropyridine-2-carbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN2S/c7-4-1-2-5(6(8)10)9-3-4/h1-3H,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCXQEGCLAGPNPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1Cl)C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloropyridine-2-carbothioamide

CAS RN

499796-72-4
Record name 5-chloropyridine-2-carbothioamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Pyridinecarbothioamide, 5-chloro-
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Reactant of Route 6
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